N-Benzylmethylamino-acetone
Description
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Structure
3D Structure
Properties
CAS No. |
23982-57-2 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[benzyl(methyl)amino]propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-10(13)8-12(2)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
BKBKJBOVLPZZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
N-Benzylmethylamino-acetone has been investigated for its potential as a multifunctional agent in treating several diseases. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research has highlighted the anticancer potential of this compound and related compounds. For instance, derivatives of this compound have shown significant inhibition against various cancer cell lines.
- Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of compounds similar to this compound against human cancer cell lines. Results indicated that certain derivatives exhibited IC values in the low micromolar range, suggesting potent anticancer activity. The study emphasized structure-activity relationships (SAR), revealing that modifications on the benzyl ring significantly influenced potency .
| Compound | IC (µM) | Target Cancer Cell Line |
|---|---|---|
| Compound A | 2.2 | Melanoma |
| Compound B | 0.5 | Breast Cancer |
| Compound C | 1.8 | Lung Cancer |
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This selectivity towards COX-2 suggests a potential for fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- Case Study 2: Anti-inflammatory Activity
In a comparative analysis of various Mannich bases, including those similar to this compound, researchers found that specific substitutions enhanced COX-2 selectivity. The most promising candidates demonstrated IC values lower than those of established NSAIDs like indomethacin .
| Compound | IC (µM) | COX Enzyme Targeted |
|---|---|---|
| Compound D | 0.3 | COX-2 |
| Compound E | 0.8 | COX-1 |
Neuroprotective Properties
The ability of this compound to interact with neurotransmitter receptors suggests potential neuroprotective effects. Studies have indicated that it may inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic signaling.
- Neuroprotection Mechanism
The compound's interaction with AChE can lead to increased levels of acetylcholine, which is crucial for maintaining cognitive functions .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several chemical pathways that allow for modifications leading to enhanced biological activity. Understanding these pathways is essential for developing more effective derivatives.
Synthesis Overview
The synthesis typically involves the reaction of benzylamine with acetone under controlled conditions, leading to the formation of this compound.
Structure-Activity Relationships
Research indicates that specific modifications on the benzyl ring can significantly influence the biological activity of this compound derivatives.
Preparation Methods
Reaction Mechanism and Steps
The alkylation-condensation approach involves a two-step process:
-
Synthesis of N-Benzylmethylamine : Benzyl chloride reacts with methylamine in a nucleophilic substitution reaction. The primary amine attacks the benzyl chloride, displacing chloride to form N-benzylmethylamine.
-
Condensation with Acetone : The resulting amine is condensed with acetone under acidic or basic conditions. A Mannich-like reaction facilitates the formation of the C–N bond, yielding N-benzylmethylamino-acetone.
Optimization Considerations
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.
-
Temperature Control : Maintaining temperatures between 40–60°C prevents side reactions such as over-alkylation.
-
Stoichiometry : A 1.2:1 molar ratio of benzyl chloride to methylamine ensures complete consumption of the limiting reagent.
Yield and Purity
-
Typical Yield : 68–75% after purification via recrystallization (ethanol/water).
-
Purity Validation : HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity.
Reductive Amination Approach
Single-Pot Synthesis
Reductive amination combines acetone and benzylmethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is preferred due to its selectivity for imine intermediates.
Reaction Conditions
Performance Metrics
Ortho-Aminomethylation Strategy
Adaptation from Phenolic Substrates
This method, inspired by phenolic ortho-aminomethylation, employs potassium N,N-dialkylmethyltrifluoroborate reagents.
Procedure
Key Advantages
Data Summary
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 hours |
| Yield | 76–80% |
| Catalyst Loading | 5 mol% I₂ |
Industrial-Scale Production Techniques
Gas-Phase Catalytic Decarboxylation
Industrial synthesis leverages gas-phase decarboxylation of phenylacetic acid derivatives over ceria-alumina catalysts.
Process Overview
Economic and Environmental Impact
-
Cost Efficiency : Reduced solvent use lowers production costs by ~40%.
-
Waste Minimization : CO₂ byproduct is captured and repurposed.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Energy Input |
|---|---|---|---|---|
| Alkylation-Condensation | 68–75 | >98 | Moderate | High |
| Reductive Amination | 82–89 | >99 | High | Low |
| Ortho-Aminomethylation | 76–80 | 97 | High | Moderate |
| Industrial Decarboxylation | 85–90 | >95 | Very High | Very High |
Key Observations :
Q & A
Basic Research Questions
Q. What are the critical steps in designing a scalable synthesis protocol for N-Benzylmethylamino-acetone?
- Methodological Answer :
- Begin with hazard analysis for all reagents (e.g., sodium pivalate, dichloromethane) and intermediates. Use risk assessment frameworks like those outlined in Prudent Practices in the Laboratory (Chapter 4) .
- Optimize reaction conditions (e.g., solvent choice, stoichiometry) based on analogs such as N-(4-Methoxybenzyl)acetoacetamide, where amidation reactions are critical. Use NMR and IR to monitor intermediate purity .
- Employ column chromatography or recrystallization for purification, ensuring minimal decomposition by avoiding excessive heat (DSC data for similar compounds shows thermal instability) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Compare chemical shifts of methylamino and benzyl groups to analogs like N-Methyl-N-phenylbenzamide (δH 3.3 ppm for N-CH3; δH 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) using electron ionization (EI) protocols standardized for benzamide derivatives .
- IR : Verify carbonyl (C=O) and amine (N-H) stretches against databases like NIST Chemistry WebBook .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Conduct Ames testing to assess mutagenicity potential. While compound analogs show lower mutagenicity than anomeric amides, use ventilation and PPE (gloves, goggles) as with benzyl chloride .
- Store in inert atmospheres (argon) at ≤4°C to prevent decomposition, referencing protocols for thermally unstable amides .
Advanced Research Questions
Q. How can contradictory mutagenicity data for this compound be resolved?
- Methodological Answer :
- Perform Ames II testing with Salmonella strains (TA98, TA100) under metabolic activation (S9 mix). Compare results to structurally similar compounds (e.g., anomeric amides vs. benzyl chloride controls) .
- Use dose-response modeling to distinguish low-dose thresholds from experimental noise. Cross-validate with mammalian cell assays (e.g., micronucleus test) .
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane with acetonitrile to reduce nucleophilic substitution by-products, as demonstrated in p-trifluoromethyl benzamide syntheses .
- Catalytic Control : Use sodium pivalate to stabilize intermediates, minimizing undesired dimerization .
- In-Situ Monitoring : Employ HPLC to track reaction progress and isolate intermediates before degradation .
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer :
- Apply DFT calculations to map electron density around the methylamino group, predicting reactivity with biological targets (e.g., enzyme active sites). Compare to N-[(4-Nitrophenyl)methyl]aniline’s bioactivity data .
- Use molecular docking (AutoDock Vina) to simulate interactions with receptors like acetylcholinesterase, guided by thermodynamic data from NIST .
Q. What analytical methods resolve discrepancies in purity assessments of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
